molecular formula C9H10N4 B1269611 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine CAS No. 51884-11-8

5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B1269611
CAS RN: 51884-11-8
M. Wt: 174.2 g/mol
InChI Key: OFNBXLBLUCECGY-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound belonging to the 1,2,4-triazole family, which is known for its versatile applications in medicinal chemistry, agriculture, and materials science due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis of 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine and its derivatives can involve various methodologies. For instance, Bektaş et al. (2010) describe the synthesis of related 1,2,4-triazole derivatives from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, indicating a potential pathway for synthesizing similar compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole derivatives often features significant conformational diversity. For example, Li et al. (2012) analyzed the structure of a 1,2,4-triazole compound, revealing intricate hydrogen bonding and molecular conformations, which are crucial for understanding the molecular structure of 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine (Li, Liu, Ma, & Dong, 2012).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazole derivatives, including 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine, can be illustrated by their participation in various chemical reactions. For instance, the formation of Schiff bases and Mannich base derivatives from triazole compounds, as described by Bektaş et al. (2010), showcases the compound's versatility in chemical transformations (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in their application. Research on similar compounds, like the study by Dolzhenko et al. (2008), which examines the crystalline structure and tautomeric forms of triazole compounds, can provide insights into the physical properties of 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are fundamental aspects of 1,2,4-triazole chemistry. The work of Sancak et al. (2007) on Cu(II), Ni(II), and Fe(II) complexes with triazole Schiff bases provides an example of the complex chemistry that 1,2,4-triazoles, including 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine, can exhibit (Sancak, Er, Ünver, Yıldırım, & Değirmencioğlu, 2007).

Scientific Research Applications

Summary of the Application

The compound is used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

The hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results or Outcomes

The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Cyclooxygenase-2 Inhibition

Summary of the Application

The compound is used in the synthesis of 1,5-Diarylpyrazole derivatives, which have shown potent inhibition of cyclooxygenase-2 .

Methods of Application or Experimental Procedures

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo .

Results or Outcomes

This work led to the identification of 1i (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, SC-58635, celecoxib), which is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .

Safety And Hazards

While specific safety and hazard information for “5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine” was not found, similar chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for compounds like “5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine” could involve their use in the detection of heavy metal ions , and their potential applications in cell biology for the non-invasive measurement of intracellular ion concentrations .

properties

IUPAC Name

5-(4-methylphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNBXLBLUCECGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353645
Record name 5-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine

CAS RN

51884-11-8
Record name 5-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine
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